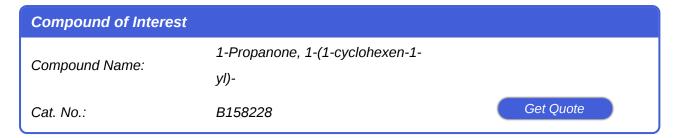


An In-depth Technical Guide to Isophorone: A C9H14O Ketone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a cyclic ketone with the chemical formula C9H14O, is a versatile industrial chemical with significant applications as a solvent and a precursor in the synthesis of various commercially important compounds.[1][2] This technical guide provides a comprehensive overview of isophorone, including its chemical identity, physicochemical properties, synthesis, and toxicological profile, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside tabulated quantitative data for easy reference and comparison. Furthermore, this document illustrates the key synthetic pathway of isophorone from acetone.

Chemical Identity and Synonyms

Isophorone is an α,β -unsaturated cyclic ketone.[2] Its systematic IUPAC name is 3,5,5-trimethylcyclohex-2-en-1-one. It is also known by a variety of synonyms, which are listed in the table below for comprehensive identification.



Identifier Type	Value	
IUPAC Name	3,5,5-trimethylcyclohex-2-en-1-one[3]	
CAS Number	78-59-1[3]	
Molecular Formula	C9H14O[3]	
Synonyms	Isoacetophorone, Isoforone, 3,5,5-Trimethyl-2-cyclohexen-1-one, α-Isophorone[2][3]	

Physicochemical Properties

Isophorone is a colorless to yellowish liquid with a characteristic peppermint-like odor.[2] A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
Molar Mass	138.21 g/mol	[2]
Appearance	Colorless to white liquid	[2]
Odor	Peppermint-like	[2]
Density	0.9255 g/cm ³	[2]
Melting Point	-8.1 °C	[2]
Boiling Point	215.32 °C	[2]
Flash Point	84 °C	[2]
Water Solubility	1.2 g/100 mL	[2]
Vapor Pressure	0.3 mmHg (at 20°C)	[2]

Synthesis of Isophorone

The industrial production of isophorone is primarily achieved through the self-condensation of acetone in the presence of a base catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][4] The reaction proceeds through a series of aldol condensations and Michael additions.



Synthesis Workflow

The synthesis of isophorone from acetone is a multi-step process that can be visualized as a clear workflow. This process is crucial for understanding the formation of byproducts and optimizing reaction conditions for higher yields of the desired α -isomer.



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Synthesis of Isophorone from Acetone.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a general guideline for the laboratory-scale synthesis of isophorone from acetone.

Materials:

- Acetone
- Potassium hydroxide (KOH)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:



- Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Charge the flask with acetone and a catalytic amount of potassium hydroxide.
- Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water is no longer being formed.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the catalyst with a dilute acid.
- Wash the organic layer with water in a separatory funnel to remove any remaining catalyst and water-soluble byproducts.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Purify the crude isophorone by fractional distillation under reduced pressure.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isophorone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of isophorone provide detailed information about its molecular structure.

¹³C NMR Chemical Shifts (ppm):

- C=O: ~198 ppm
- C=C (alpha): ~125 ppm
- C=C (beta): ~160 ppm
- C(CH₃)₂: ~33 ppm



- CH2 (adjacent to C=O): ~50 ppm
- CH2 (adjacent to C=C): ~45 ppm
- C-CH₃ (on C=C): ~23 ppm
- C(CH₃)₂: ~28 ppm (two signals)

Infrared (IR) Spectroscopy

The IR spectrum of isophorone shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Assignment	
~1665	C=O stretching (conjugated ketone)	
~1625	C=C stretching	
~2960-2870	C-H stretching (alkane)	

Mass Spectrometry (MS)

The electron ionization mass spectrum of isophorone exhibits a molecular ion peak (M⁺) at m/z 138, corresponding to its molecular weight. The fragmentation pattern is consistent with its structure, showing characteristic losses of methyl and carbonyl groups.

Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the quantification and quality control of isophorone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of isophorone in various matrices.

Sample Preparation:



- For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., methylene chloride) may be performed.
- For solid or complex matrices, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be employed to isolate the isophorone.[5]

GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS, is typically used.[6][7]
- Injector Temperature: 250-280 °C[6]
- Oven Temperature Program: A temperature gradient is programmed to ensure good separation from other components. A typical program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C).
- Carrier Gas: Helium or hydrogen at a constant flow rate.[6]
- MS Detector: Electron ionization (EI) at 70 eV is standard.[6] The mass spectrometer is
 operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for
 quantitative analysis.

Toxicological Data

Understanding the toxicological profile of isophorone is critical for ensuring safety in its handling and application. Isophorone can cause irritation to the skin, eyes, and respiratory tract.[4] Chronic exposure may lead to central nervous system effects.[4][8] The table below summarizes key toxicological data.

Parameter	Value	Species	Route	Reference
LD ₅₀	2330 mg/kg	Rat	Oral	[2]
LD ₅₀	1500 μL/kg	Rabbit	Dermal	[9]
NOAEL	311.8 mg/kg/day	Rat	Oral (90-day)	[10]
LOAEL	250 mg/kg/day	Mouse	Oral (chronic)	[11]



Metabolic Pathway and Derivatives

While a specific signaling pathway for isophorone is not well-defined, its metabolic fate and its role as a precursor to other important chemicals are of significant interest. Isophorone can be metabolized in the body, and it serves as a starting material for the synthesis of compounds like isophorone diamine (IPDA) and isophorone diisocyanate (IPDI), which are used in the production of polyamides and polyurethanes.[1][2]

Isophorone Derivatives Workflow

The conversion of isophorone to its derivatives is a key industrial application. The following diagram illustrates the pathway to two of its most significant downstream products.



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Synthesis of Isophorone Derivatives.

Conclusion

Isophorone is a C9H14O ketone of significant industrial importance. This technical guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, and toxicological profile. The provided experimental protocols and tabulated data offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. A clear understanding of its synthesis and derivatization pathways is essential for its effective and safe utilization in various scientific and industrial applications.

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